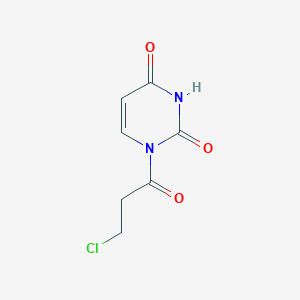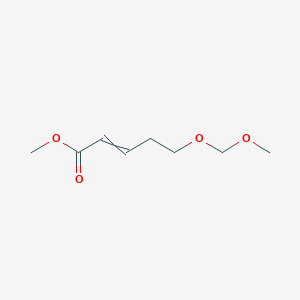
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to both oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane typically involves the reaction of vinylsilane with sulfur and oxygen-containing reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the silicon-oxygen and silicon-sulfur bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or platinum can facilitate substitution reactions involving the vinyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane exerts its effects involves the interaction of its silicon, oxygen, and sulfur atoms with various molecular targets. These interactions can influence the compound’s reactivity and stability, making it useful in a range of chemical processes. The vinyl group also allows for further functionalization, enabling the compound to participate in a variety of organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the sulfur atom.
2-Methyl-2-ethyldioxolane: Another related compound with a different substitution pattern.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecules. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116393-20-5 |
|---|---|
Fórmula molecular |
C7H14O2SSi |
Peso molecular |
190.34 g/mol |
Nombre IUPAC |
2-ethenyl-2-methyl-1,3,6,2-dioxathiasilocane |
InChI |
InChI=1S/C7H14O2SSi/c1-3-11(2)8-4-6-10-7-5-9-11/h3H,1,4-7H2,2H3 |
Clave InChI |
SAIQXRDEWOHYCL-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCSCCO1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)


![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)

![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)

![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

